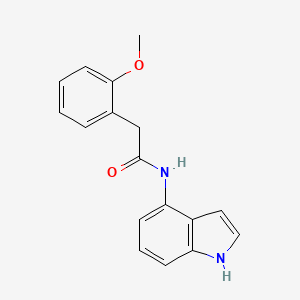![molecular formula C20H24N2O5S B11136220 N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11136220.png)
N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide as the starting material.
Formation of the Sulfonamide Group: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like EGFR and VEGFR-2, which are targets in cancer therapy.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying cellular pathways and mechanisms.
Industrial Applications: Its unique chemical properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes like EGFR and VEGFR-2, inhibiting their activity and thereby affecting cellular signaling pathways involved in cancer progression . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking substrate access and inhibiting enzyme function.
Comparison with Similar Compounds
Similar compounds to N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and pyrrolidine-containing compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: This compound has a similar sulfonamide group but a different core structure, leading to different biological activities.
N-(2-Methoxyphenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide: Another sulfonamide derivative with a piperidine ring instead of a pyrrolidine ring.
The uniqueness of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O5S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O5S/c1-15-13-18(28(24,25)21-16-5-7-17(26-2)8-6-16)9-10-19(15)27-14-20(23)22-11-3-4-12-22/h5-10,13,21H,3-4,11-12,14H2,1-2H3 |
InChI Key |
CWJCUQRFISPDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B11136139.png)
![Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B11136147.png)
![(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136150.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B11136155.png)

![6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11136167.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11136174.png)
![3-[(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11136182.png)
![2-(4-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136190.png)
![4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline](/img/structure/B11136195.png)
![6-hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11136209.png)
![(5Z)-5-(4-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136211.png)
![3-hydroxy-1-(2-methoxyethyl)-5-[3-(3-methylbutoxy)phenyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136215.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11136218.png)
